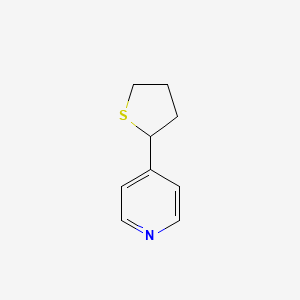
4-(Thiolan-2-yl)pyridine
Cat. No. B8765564
M. Wt: 165.26 g/mol
InChI Key: PTDLMLOSMYPGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379154
Procedure details


A solution of pyrid-4-yl-methyl 3-chloropropyl sulphide (81 g) in anhydrous tetrahydrofuran (100 cc) is added dropwise, in the course of 20 minutes and whilst keeping the temperature below 33° C., to a solution of potassium tert.-butoxide (69.5 g) in a mixture of anhydrous hexamethylphosphorotriamide (108 cc) and anhydrous tetrahydrofuran (560 cc). The reaction mixture is then stirred for 1 hour 30 minutes at a temperature of about 20° C.; it is then run into a mixture of distilled water (1000 cc) and diethyl ether (600 cc). After decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total). The ether extracts are combined, washed three times with distilled water (3000 cc in total), dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. 2-(Pyrid-4-yl)-tetrahydrothiophen (46.7 g) is thus obtained in the form of a brown oil.
Name
pyrid-4-yl-methyl 3-chloropropyl sulphide
Quantity
81 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].CN(P(N(C)C)(N(C)C)=O)C.O>O1CCCC1.C(OCC)C>[N:10]1[CH:11]=[CH:12][C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][S:5]2)=[CH:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
pyrid-4-yl-methyl 3-chloropropyl sulphide
|
|
Quantity
|
81 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCSCC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
69.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
108 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred for 1 hour 30 minutes at a temperature of about 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 33° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with distilled water (3000 cc in total)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C1SCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
